

Spectral Analysis of 4-Hydroxyhexan-3-one: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxyhexan-3-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the compound **4-Hydroxyhexan-3-one** (CAS No: 4984-85-4), a secondary alpha-hydroxy ketone. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics. This document is intended to serve as a comprehensive resource for the identification, characterization, and analysis of this molecule in research and development settings.

Mass Spectrometry (MS)

Mass spectrometry of **4-Hydroxyhexan-3-one** provides key information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The electron ionization (EI) mass spectrum exhibits a molecular ion peak and several characteristic fragment ions.

Table 1: Mass Spectrometry Data for **4-Hydroxyhexan-3-one**

Property	Value
Molecular Formula	C ₆ H ₁₂ O ₂
Molecular Weight	116.16 g/mol
Ionization Mode	Electron Ionization (EI)
Major Fragments (m/z)	Relative Intensity (%)
59	99.99
57	40.79
31	55.56
29	37.46
41	23.89

Data sourced from PubChem CID 95609.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in **4-Hydroxyhexan-3-one**. The spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) group and a broad band indicating the hydroxyl (O-H) group.

Table 2: Infrared Spectroscopy Data for **4-Hydroxyhexan-3-one**

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H Stretch	Broad, ~3400	Indicates the presence of the hydroxyl group.
C-H Stretch	~2970, ~2930, ~2870	Aliphatic C-H stretching vibrations.
C=O Stretch	Strong, ~1715	Characteristic of a saturated ketone.

Note: The exact positions of the peaks can vary slightly based on the sample preparation and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of **4-Hydroxyhexan-3-one**. While publicly available, detailed experimental NMR data with assigned chemical shifts and coupling constants for **4-Hydroxyhexan-3-one** is limited, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons in the ethyl and propyl chains, as well as the hydroxyl proton and the proton on the carbon bearing the hydroxyl group.

Table 3: Predicted ¹H NMR Spectral Data for **4-Hydroxyhexan-3-one**

Proton Assignment	Chemical Shift (δ, ppm) (Predicted)	Multiplicity (Predicted)	Coupling Constant (J, Hz) (Predicted)
CH ₃ (C6)	0.9 - 1.0	Triplet (t)	~7.5
CH ₂ (C5)	1.5 - 1.7	Sextet (sxt)	~7.5
CH(OH) (C4)	4.0 - 4.2	Triplet (t)	~7.0
OH	Variable	Singlet (s, broad)	N/A
CH ₂ (C2)	2.4 - 2.6	Quartet (q)	~7.3
CH ₃ (C1)	1.0 - 1.1	Triplet (t)	~7.3

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal.

Table 4: Predicted ¹³C NMR Spectral Data for **4-Hydroxyhexan-3-one**

Carbon Assignment	Chemical Shift (δ , ppm) (Predicted)
C1	7 - 9
C2	35 - 37
C3 (C=O)	210 - 215
C4 (CHOH)	74 - 78
C5	25 - 28
C6	9 - 11

Experimental Protocols

The following sections describe generalized experimental methodologies for the acquisition of the spectral data presented.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the parent molecule and its fragments.

Methodology:

- **Sample Preparation:** A dilute solution of **4-Hydroxyhexan-3-one** is prepared in a volatile organic solvent, such as methanol or acetonitrile.
- **Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source is used.
- **Ionization:** The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ($M^{+\cdot}$), and to undergo fragmentation.
- **Analysis:** The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** For a liquid sample like **4-Hydroxyhexan-3-one**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The prepared sample is placed in the spectrometer's sample compartment. A beam of infrared radiation is passed through the sample. The instrument records the interference pattern of the transmitted radiation.
- **Data Processing:** A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon nuclei.

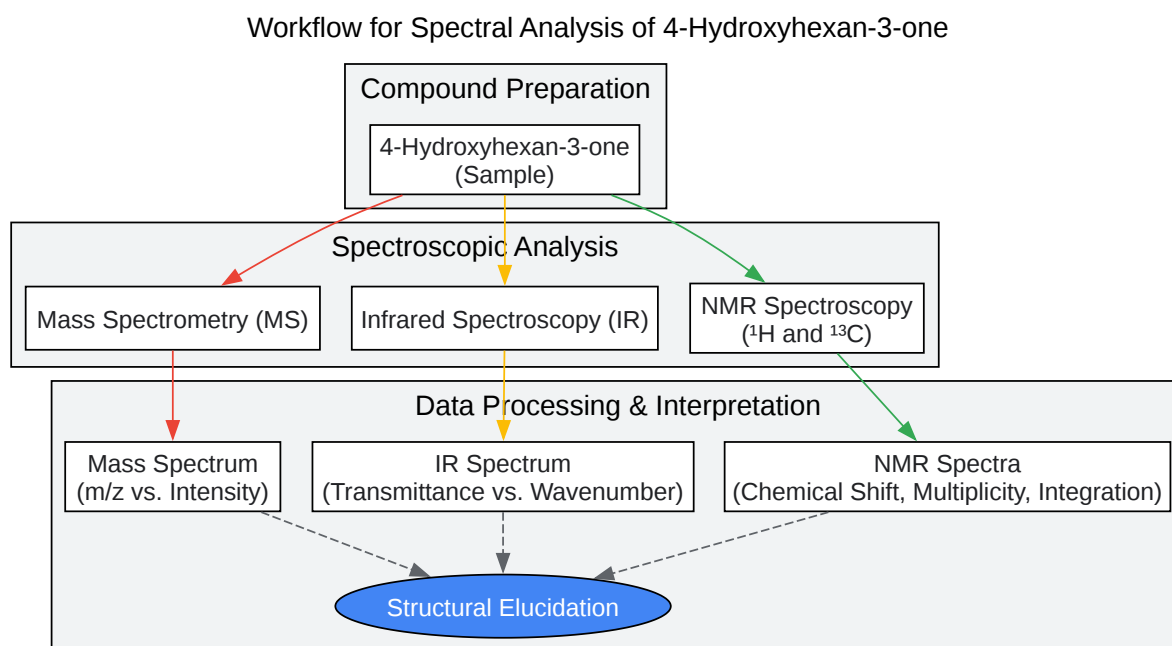
Methodology:

- **Sample Preparation:** Approximately 5-10 mg of **4-Hydroxyhexan-3-one** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300-600 MHz for ^1H NMR) is used.
- **Data Acquisition:**
 - The NMR tube is placed in the spectrometer's probe.
 - The magnetic field is shimmed to achieve homogeneity.

- For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
- For ^{13}C NMR, a larger number of scans are typically required due to the low natural abundance of the ^{13}C isotope. Proton decoupling is often used to simplify the spectrum.
- Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, and the chemical shifts are referenced to the TMS signal (0 ppm).

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **4-Hydroxyhexan-3-one**.



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Workflow for the spectral analysis of **4-Hydroxyhexan-3-one**.

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References

- 1. 4-Hydroxyhexan-3-one | C₆H₁₂O₂ | CID 95609 - PubChem [pubchem.ncbi.nlm.nih.gov]
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